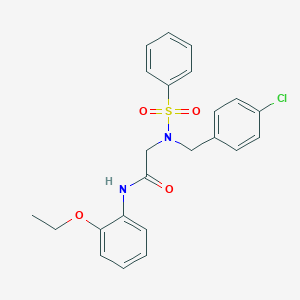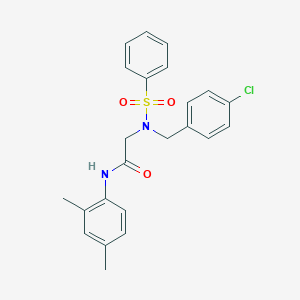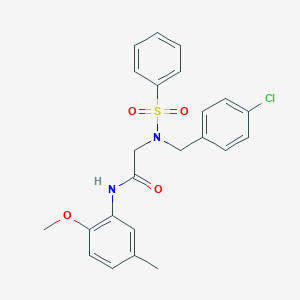![molecular formula C23H18N2O4S2 B301018 Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301018.png)
Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. For example, it has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages, inhibit the growth of various bacterial and fungal strains, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various disease pathways. However, one limitation is that the compound may have off-target effects or toxicity at high concentrations, which could affect the interpretation of the results.
Orientations Futures
There are several potential future directions for research on Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate. These include:
1. Further elucidation of the compound's mechanism of action and molecular targets.
2. Evaluation of the compound's efficacy and safety in animal models of various diseases.
3. Optimization of the synthesis method to improve yield and purity.
4. Development of novel derivatives or analogs with enhanced biological activities or pharmacokinetic properties.
5. Investigation of the compound's potential as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate involves the reaction of 4-aminobenzoic acid with 2-furylcarboxaldehyde, followed by the addition of 2-mercapto-3-methyl-4-oxo-5-thiazolidinecarboxylic acid and methyl iodide. The resulting compound is then purified by recrystallization.
Applications De Recherche Scientifique
Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Propriétés
Formule moléculaire |
C23H18N2O4S2 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
methyl 4-[[(5Z)-3-methyl-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H18N2O4S2/c1-25-21(26)19(14-17-12-13-20(29-17)30-18-6-4-3-5-7-18)31-23(25)24-16-10-8-15(9-11-16)22(27)28-2/h3-14H,1-2H3/b19-14-,24-23? |
Clé InChI |
HFYQSBYYCBNFJD-NEJLURDOSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES canonique |
CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300944.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
amino]acetamide](/img/structure/B300954.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)